molecular formula C14H12N2O B14536488 2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- CAS No. 62095-29-8

2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl-

Cat. No.: B14536488
CAS No.: 62095-29-8
M. Wt: 224.26 g/mol
InChI Key: DJQNKYGTPRQRMD-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features an indole core structure with an amino group and a phenyl group, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- typically involves the reaction of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides . This method is highly modular and allows for the preparation of various derivatives by altering the starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex molecules with potential biological activities.

Scientific Research Applications

2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydroindol-2-one
  • 2-Indolinone
  • Indol-2 (3H)-one
  • Oxindole
  • 2-Oxindole
  • 2-Oxoindoline

Uniqueness

2H-Indol-2-one, 3-amino-1,3-dihydro-3-phenyl- is unique due to the presence of both an amino group and a phenyl group on the indole core. This structural feature enhances its potential for diverse chemical modifications and biological activities, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

62095-29-8

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-amino-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C14H12N2O/c15-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13(14)17/h1-9H,15H2,(H,16,17)

InChI Key

DJQNKYGTPRQRMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)N

Origin of Product

United States

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